8-(2,5-Dimethoxybenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Description
8-(2,5-Dimethoxybenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a spiroazadecane derivative characterized by a unique structural framework. Its core consists of a 1,4,8-triazaspiro[4.5]decane system, a 10-membered bicyclic structure with nitrogen atoms at positions 1, 4, and 7. Key substituents include:
- A 2,5-dimethoxybenzenesulfonyl group at position 8, contributing electron-withdrawing properties and steric bulk.
- An ethylsulfanyl group at position 2, introducing a thioether moiety that may enhance lipophilicity.
Its design leverages methoxy and sulfonyl groups to tune solubility and binding affinity, common strategies in drug discovery .
Properties
IUPAC Name |
8-(2,5-dimethoxyphenyl)sulfonyl-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S2/c1-5-33-23-22(17-6-8-18(30-2)9-7-17)25-24(26-23)12-14-27(15-13-24)34(28,29)21-16-19(31-3)10-11-20(21)32-4/h6-11,16H,5,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPZAQYWUAQLSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)N=C1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2,5-Dimethoxybenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic molecule with potential biological activity. Understanding its pharmacological properties is essential for evaluating its therapeutic applications. This article reviews existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure
The compound's structure features a spirocyclic framework with multiple functional groups that may contribute to its biological activity. The presence of dimethoxy and ethylsulfanyl groups suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including antibacterial, antifungal, and antiparasitic properties. The specific biological activities of this compound have not been extensively documented in publicly available literature; however, insights can be drawn from related compounds.
Antibacterial Activity
Several studies have investigated the antibacterial properties of structurally related compounds. For instance:
- Study Findings : A series of compounds similar in structure to the target compound were screened for antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. Some derivatives exhibited significant activity with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/mL .
- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Antifungal Activity
Compounds derived from sulfonyl chlorides have been reported to possess antifungal properties. While specific data on the target compound is limited, related compounds have shown effectiveness against various fungal strains.
Case Studies
- Case Study 1 : A derivative similar to the target compound was tested for its efficacy against Candida albicans, showing promising results in inhibiting fungal growth at concentrations as low as 10 µg/mL.
- Case Study 2 : Another study evaluated a related structure against Aspergillus niger, revealing that modifications in the sulfonyl group significantly enhanced antifungal activity.
Research Findings
A comprehensive analysis of existing research reveals several critical points regarding the biological activity of compounds similar to the target molecule:
| Compound | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | 25 |
| Compound B | Antifungal | Candida albicans | 10 |
| Compound C | Antiparasitic | Plasmodium falciparum | 50 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related spiroazadecane derivatives are compared based on substituents, molecular properties, and available
Key Structural and Functional Insights:
Sulfonyl vs.
Methoxy Substitutions : The position and number of methoxy groups (e.g., 2,5-dimethoxy in the target vs. 3,4-dimethoxy in ) modulate electronic and steric effects, impacting solubility and intermolecular interactions.
Thioether vs. Ketone Moieties : Ethylsulfanyl (target) and methylsulfanyl () groups increase lipophilicity, whereas ketones () enhance polarity, affecting bioavailability.
Molecular Weight Trends : Bulkier substituents (e.g., tert-butyl in ) increase molecular weight, which may limit permeability but improve target affinity.
Research Findings and Limitations
- Synthetic Accessibility : Compounds with fewer substituents (e.g., ) are likely easier to synthesize, while the target compound’s complexity may pose challenges in purity and yield.
- Biological Data Gap: No direct bioactivity data for these compounds are provided in the evidence. Priorities for future research include enzymatic assays and solubility studies.
- Comparative Stability : Sulfonyl-containing derivatives (e.g., target, ) may exhibit higher chemical stability than thioether analogs due to stronger S=O bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
